2-Hydroxy-5-nitrobenzoyl chloride chemical structure and physical properties
2-Hydroxy-5-nitrobenzoyl chloride chemical structure and physical properties
An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzoyl Chloride for Advanced Research
This guide provides an in-depth exploration of 2-Hydroxy-5-nitrobenzoyl chloride (also known as 5-Nitrosalicyloyl chloride), a reactive chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document moves beyond a simple data sheet to offer practical insights into its structure, properties, synthesis, and handling, grounded in established chemical principles.
Introduction: A Versatile but Unstable Synthetic Building Block
2-Hydroxy-5-nitrobenzoyl chloride is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a nitrated phenolic ring. This specific arrangement of functional groups makes it a valuable intermediate for introducing the 5-nitrosalicylate moiety into larger, more complex molecules. However, the inherent reactivity, particularly of the acyl chloride in the presence of a phenolic hydroxyl group, presents unique stability and synthesis challenges. Unlike its more stable precursor, 2-Hydroxy-5-nitrobenzoic acid, the acyl chloride is typically synthesized and used immediately in situ to avoid degradation and unwanted side reactions. Its primary utility lies in acylation reactions with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.
Chemical Structure and Identification
The core of 2-Hydroxy-5-nitrobenzoyl chloride is a benzene ring substituted with a hydroxyl group, a nitro group, and a benzoyl chloride functional group. The substituents are arranged to maximize the synthetic utility of the acyl chloride while navigating the electronic effects of the other groups.
Molecular Structure Diagram
Caption: Chemical structure of 2-Hydroxy-5-nitrobenzoyl chloride.
Physical and Chemical Properties
Due to its reactive nature, comprehensive, experimentally-derived physical property data for isolated 2-Hydroxy-5-nitrobenzoyl chloride is scarce. The data presented below is a combination of predicted values and properties inferred from analogous compounds.
| Property | Value / Description |
| IUPAC Name | 2-Hydroxy-5-nitrobenzoyl chloride |
| Synonyms | 5-Nitrosalicyloyl chloride |
| CAS Number | Not readily available. Often generated in situ. (Isomer 5-Hydroxy-2-nitrobenzoyl chloride is 1261617-16-6[1]) |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.57 g/mol |
| Appearance | Expected to be a yellow to brown solid or liquid, characteristic of nitro-aromatic compounds. |
| Melting Point | Not established. Likely a low-melting solid. |
| Boiling Point | Decomposes at high temperatures. Distillation, if possible, would require high vacuum and low temperatures. |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF). |
| Reactivity | Reacts vigorously and exothermically with water, alcohols, amines, and other nucleophiles.[2][3] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the parent carboxylic acid (2-Hydroxy-5-nitrobenzoic acid). |
Synthesis Protocol: Chlorination of 2-Hydroxy-5-nitrobenzoic Acid
The most direct and common method for preparing 2-Hydroxy-5-nitrobenzoyl chloride is the reaction of its parent carboxylic acid, 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Causality of Experimental Choices:
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Anhydrous Conditions: All reagents and equipment must be scrupulously dried. The presence of water would immediately hydrolyze both the thionyl chloride and the product acyl chloride, drastically reducing the yield.
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Use of Thionyl Chloride: Thionyl chloride is a strong electrophile that converts the carboxylic acid into the highly reactive acyl chloride. Its excess can be easily removed by evaporation.[4]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[4]
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Solvent Choice: An inert, anhydrous solvent like dichloromethane or toluene is used to dissolve the starting material and facilitate the reaction without participating in it.
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In Situ Use: The resulting acyl chloride is typically not isolated. The solvent and excess thionyl chloride are removed under vacuum, and the crude product is immediately redissolved in a suitable anhydrous solvent for the subsequent reaction step.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Hydroxy-5-nitrobenzoyl chloride.
Step-by-Step Methodology:
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Preparation: A two-necked, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (topped with a drying tube or nitrogen inlet) is flame-dried or oven-dried to remove all moisture.
-
Reagent Charging: Add 2-Hydroxy-5-nitrobenzoic acid (1.0 equivalent) to the flask. Add an anhydrous, inert solvent such as dichloromethane.[4]
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Chlorinating Agent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (SOCl₂, typically 1.1-1.5 equivalents) to the stirred suspension at room temperature.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be directed through a scrubber containing a basic solution (e.g., NaOH).
-
Workup: After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Isolation for In Situ Use: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-Hydroxy-5-nitrobenzoyl chloride is a solid or semi-solid residue that should be immediately redissolved in an appropriate anhydrous solvent for the next synthetic step.
Key Chemical Reactions and Mechanistic Insights
The chemistry of 2-Hydroxy-5-nitrobenzoyl chloride is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Acylation of Amines (Amide Formation): This is one of the most common applications. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide bond. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl byproduct.
Acylation of Alcohols (Ester Formation): Similar to amines, alcohols can act as nucleophiles to form esters. This reaction is often slower than amidation and may require a catalyst or a base to proceed efficiently.
Safety and Handling Precautions
Acyl chlorides as a class are hazardous reagents that demand stringent safety protocols.[5] The presence of the nitro group and the generation of corrosive byproducts necessitate additional caution.
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Corrosivity: 2-Hydroxy-5-nitrobenzoyl chloride is a corrosive substance that can cause severe skin and eye burns.[6] It reacts with moisture on the skin and in the respiratory tract to produce HCl.
-
Moisture Sensitivity: The compound reacts violently with water, releasing corrosive and toxic gases (HCl).[3][7] All handling must be performed under strictly anhydrous conditions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][6] In situations with potential for vapor exposure, appropriate respiratory protection is required.
-
Storage: If storage is unavoidable, it must be in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[3]
-
Spill & Disposal: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material. All waste materials must be treated as hazardous and disposed of according to local environmental regulations.
References
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The Safety Profile of Acetyl Chloride: Handling and Precautions. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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CAS No : 2973-19-5 | Product Name : 2-Hydroxy-5-nitrobenzyl Chloride. Pharmaffiliates. [Link]
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ACETYL CHLORIDE (1-13C, 99%). (2019, July 23). Novachem. [Link]
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ICSC 0210 - ACETYL CHLORIDE. INCHEM. [Link]
-
Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]
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Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG. [Link]
-
Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. [Link]
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Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. (Year not available). Journal of the Indian Chemical Society. [Link]
-
Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). ResearchGate. [Link]
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Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry. [Link]
Sources
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